molecular formula C10H11Cl B14348987 (2-Chloro-1-methylcyclopropyl)benzene CAS No. 90712-74-6

(2-Chloro-1-methylcyclopropyl)benzene

Cat. No.: B14348987
CAS No.: 90712-74-6
M. Wt: 166.65 g/mol
InChI Key: IHQJCWVIFCRHIN-UHFFFAOYSA-N
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Description

(2-Chloro-1-methylcyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a 2-chloro-1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-methylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method is the reaction of styrene with diazomethane to form 1-methylcyclopropylbenzene, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitration: 2-Chloro-1-methyl-4-nitrocyclopropylbenzene.

    Sulfonation: 2-Chloro-1-methyl-4-sulfonylcyclopropylbenzene.

    Halogenation: 2-Chloro-1-methyl-4-bromocyclopropylbenzene.

Scientific Research Applications

(2-Chloro-1-methylcyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The cyclopropyl group can influence the reactivity and orientation of these reactions due to its ring strain and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A benzene ring with a single chlorine substituent.

    Methylcyclopropylbenzene: A benzene ring with a methylcyclopropyl group but without the chlorine substituent.

    Cyclopropylbenzene: A benzene ring with a cyclopropyl group.

Uniqueness

(2-Chloro-1-methylcyclopropyl)benzene is unique due to the presence of both a chloro and a methylcyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

90712-74-6

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

(2-chloro-1-methylcyclopropyl)benzene

InChI

InChI=1S/C10H11Cl/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

IHQJCWVIFCRHIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1Cl)C2=CC=CC=C2

Origin of Product

United States

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